3-Chlorogentisyl alcohol

Descripción

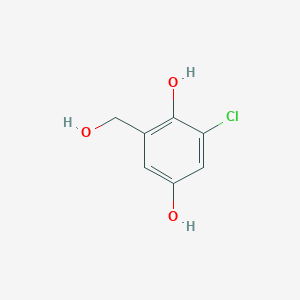

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H7ClO3 |

|---|---|

Peso molecular |

174.58 g/mol |

Nombre IUPAC |

2-chloro-6-(hydroxymethyl)benzene-1,4-diol |

InChI |

InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |

Clave InChI |

GUIGFYWMQAYTBT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CO)O)Cl)O |

SMILES canónico |

C1=C(C=C(C(=C1CO)O)Cl)O |

Sinónimos |

3-chloro-2,5-dihydroxybenzyl alcohol |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorogentisyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-chlorogentisyl alcohol, a marine-derived microbial metabolite with significant biological activities. It covers a modern synthetic route, detailed characterization parameters, and the molecular mechanism of its pro-apoptotic effects in cancer cells.

Introduction

This compound (2-chloro-6-(hydroxymethyl)benzene-1,4-diol) is a phenolic compound that has garnered interest in the scientific community for its diverse biological profile.[1] It has demonstrated potent radical scavenging, antibacterial, and antifouling properties.[1] Notably, it induces apoptosis and cell cycle arrest in human cervical carcinoma (HeLa) cells, suggesting its potential as a scaffold for the development of novel anticancer agents.[1][2] This guide details a regioselective synthetic pathway to access this compound, its key characterization data, and the signaling cascade it triggers to induce programmed cell death.

Synthesis of this compound

An efficient and regioselective synthesis of this compound has been developed starting from commercially available 4-methoxyphenol. The pathway involves a four-step process: ortho-selective hydroxymethylation, chlorination, demethylation via oxidation, and subsequent reduction to the hydroquinone.

Synthetic Workflow

The overall synthetic strategy is outlined below, designed to be efficient and avoid the use of protecting groups.

Caption: Regioselective synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol based on the published synthetic scheme.

Note: This protocol is a generalized representation. Researchers should consult and adapt procedures based on laboratory-specific conditions and safety protocols.

Step 1 & 2: Synthesis of 4-O-Methyl-3-chlorogentisyl alcohol

-

To a solution of 4-methoxyphenol (1.0 eq) in water, add sodium metaborate (NaBO₂) (1.2 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 4-O-methylgentisyl alcohol.

-

Dissolve the crude 4-O-methylgentisyl alcohol in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-O-methyl-3-chlorogentisyl alcohol.

Step 3: Synthesis of 3-Chloro-gentisyl quinone

-

Dissolve 4-O-methyl-3-chlorogentisyl alcohol (1.0 eq) in an acetonitrile/water mixture.

-

Add ceric ammonium nitrate (CAN) (2.5 eq) in portions at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude 3-chloro-gentisyl quinone is often used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve the crude 3-chloro-gentisyl quinone from the previous step in a solvent mixture such as THF/water.

-

Add sodium dithionite (Na₂S₂O₄) (3.0 eq) and stir the mixture at room temperature for 30-60 minutes.

-

Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

The structural identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Formal Name | 2-chloro-6-(hydroxymethyl)-1,4-benzenediol | [1] |

| CAS Number | 32744-80-2 | [1][3] |

| Molecular Formula | C₇H₇ClO₃ | [1][3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [1] |

| Purity | ≥ 99% (commercially available) | [3] |

Predicted Spectroscopic Data

As of the last update, specific experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data based on the known structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | broad s | 2H | Ar-OH | Phenolic protons, chemical shift is concentration-dependent and they are exchangeable with D₂O. |

| ~6.8 - 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the chlorosubstituent. |

| ~6.6 - 6.8 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxymethyl group. |

| ~5.0 - 5.5 | t | 1H | -CH₂-OH | Benzylic alcohol proton, may be broad. |

| ~4.5 - 4.7 | d | 2H | -CH₂-OH | Benzylic protons, doublet due to coupling with the hydroxyl proton (if not rapidly exchanging). |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 - 155 | C-OH | Carbon attached to the hydroxyl group. |

| ~145 - 150 | C-OH | Carbon attached to the second hydroxyl group. |

| ~125 - 130 | C-CH₂OH | Aromatic carbon bearing the hydroxymethyl group. |

| ~120 - 125 | C-Cl | Aromatic carbon bearing the chlorine atom. |

| ~115 - 120 | Ar-CH | Aromatic methine carbon. |

| ~110 - 115 | Ar-CH | Aromatic methine carbon. |

| ~60 - 65 | -CH₂OH | Benzylic alcohol carbon. |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Fragment Ion | Notes |

| 174/176 | [M]⁺˙ | Molecular ion peak with a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom. |

| 156/158 | [M - H₂O]⁺˙ | Loss of water from the alcohol moiety. |

| 143/145 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 139 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 111 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, typical for phenols. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Notes |

| 3500 - 3200 | O-H stretch (alcohol/phenol) | Strong and broad absorption due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium intensity. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium intensity from the -CH₂- group. |

| 1600 - 1450 | C=C stretch (aromatic) | Multiple medium to strong bands characteristic of the benzene ring. |

| 1300 - 1000 | C-O stretch | Strong absorption from the alcohol and phenol C-O bonds. |

| 850 - 550 | C-Cl stretch | Medium to strong absorption. |

Mechanism of Action: Apoptosis Induction in HeLa Cells

This compound has been shown to be a potent inducer of apoptosis in human cervical cancer (HeLa) cells.[2][4] The mechanism is initiated by the induction of DNA damage, which leads to cell cycle arrest and activation of the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis Signaling Pathway

The key events in the apoptotic cascade triggered by this compound are depicted in the following signaling pathway diagram.

Caption: Apoptosis signaling pathway induced by this compound.

Key Experimental Protocols for Mechanism Elucidation

The following protocols are standard methods used to investigate the pro-apoptotic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Treat HeLa cells with this compound at the desired concentrations (e.g., IC₅₀ value) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot for Caspase Activation and Cytochrome c Release

-

Cytosolic Fractionation: Treat cells, harvest, and lyse them with a digitonin-based buffer to selectively permeabilize the plasma membrane. Centrifuge to pellet the organelles (including mitochondria) and collect the supernatant (cytosolic fraction).

-

Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Cytochrome c, Caspase-9 (cleaved), and Caspase-3 (cleaved) overnight at 4 °C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Conclusion

This compound is a bioactive natural product with a well-defined synthetic route and significant potential for further investigation, particularly in the field of oncology. The compound induces apoptosis in cancer cells through a mechanism involving DNA damage and the mitochondrial caspase cascade.[2] This technical guide provides foundational information for researchers aiming to synthesize, characterize, and further explore the therapeutic applications of this promising molecule.

References

3-Chlorogentisyl Alcohol: A Fungal Metabolite with Therapeutic Potential - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of 3-Chlorogentisyl alcohol, a chlorinated aromatic polyketide. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of fungal species. Its discovery in diverse marine and terrestrial environments highlights the metabolic plasticity of fungi and their potential as a source of novel bioactive compounds. The primary documented fungal producers of this compound are detailed in Table 1.

| Fungal Genus | Specific Species | Environment |

| Ampelomyces | Ampelomyces sp. | Marine |

| Aspergillus | Aspergillus sp. | Marine |

| Penicillium | Penicillium terrestre, Penicillium canadense | Marine and Terrestrial |

| Phoma | Phoma sp. | Not specified |

| Epicoccum | Epicoccum sp. GST-5 | Marine |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following are detailed experimental protocols derived from published literature.

General Experimental Workflow

The isolation of this compound from fungal sources generally follows a standardized workflow. This process begins with the cultivation of the producing fungal strain, followed by the extraction of metabolites from the culture broth and/or mycelia. The crude extract is then subjected to a series of chromatographic separations to purify the target compound.

Protocol 1: Isolation from Ampelomyces sp. (Marine-Derived)

This protocol is based on the methodology described by Kwong et al. (2006) for the isolation of this compound from a marine-derived Ampelomyces species.

1. Fungal Fermentation:

-

The marine-derived fungus Ampelomyces sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth prepared with seawater) under static conditions at room temperature for a specified period (e.g., 3-4 weeks) to allow for the production of secondary metabolites.

2. Extraction:

-

Following incubation, the culture broth is separated from the mycelia by filtration.

-

The culture filtrate is extracted exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc).

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude EtOAc extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Protocol 2: Isolation from Aspergillus sp. (Marine Isolate)

This protocol is adapted from the work of Li et al. (2005) who isolated this compound from a marine isolate of Aspergillus.

1. Fungal Culture and Extraction:

-

The marine-derived Aspergillus sp. is cultivated on a solid rice medium.

-

After an incubation period sufficient for metabolite production, the solid culture is extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The solvent is evaporated to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with hexane, ethyl acetate, and n-butanol.

3. Purification:

-

The ethyl acetate-soluble fraction, which typically contains this compound, is subjected to a series of chromatographic steps.

-

This may include silica gel column chromatography, followed by purification on a Sephadex LH-20 column, and a final purification step using reversed-phase HPLC to obtain the pure compound.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is often variable and depends on the fungal strain, culture conditions, and extraction methodology. The following table summarizes available data from the literature.

| Fungal Source | Starting Material | Extraction Solvent | Purification Method | Yield | Reference |

| Ampelomyces sp. | Culture Broth | Ethyl Acetate | Silica Gel Chromatography, Prep. TLC/HPLC | Not explicitly stated | Kwong et al., 2006 |

| Aspergillus sp. | Solid Rice Culture | MeOH/CH₂Cl₂ | Solvent Partitioning, Silica Gel, Sephadex LH-20, HPLC | Not explicitly stated | Li et al., 2005 |

| Penicillium canadense | Liquid Culture | Chloroform | Not detailed | Not explicitly stated | McCorkindale et al., 1972 |

Note: The yields of secondary metabolites from fungal fermentations are often low and can be highly dependent on the specific culture conditions. Optimization of fermentation parameters is typically required to enhance production.

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its apoptosis-inducing effect in cancer cells being of significant interest.

Apoptosis Induction in HeLa Cells

Research by Zhang et al. has demonstrated that this compound induces apoptosis in human cervical carcinoma (HeLa) cells. The proposed mechanism of action involves the induction of DNA damage, which subsequently triggers the intrinsic mitochondrial apoptosis pathway.[1]

Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells:

The key steps in this pathway are:

-

DNA Damage: this compound induces damage to the cellular DNA.

-

Mitochondrial Response: This DNA damage signals to the mitochondria, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation Cascade: Released cytochrome c activates caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.

Conclusion

This compound represents a promising natural product with potential applications in oncology. Its production by various fungal species, particularly those from marine environments, underscores the importance of exploring microbial biodiversity for novel drug leads. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development of this intriguing fungal metabolite. Future work should focus on optimizing fermentation conditions to improve yields and conducting further preclinical studies to evaluate its therapeutic potential.

References

The Unveiling of a Fungal Halogenated Metabolite: A Technical Guide to the Biosynthesis of 3-Chlorogentisyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities. Among these are halogenated aromatic compounds, a class of molecules with diverse applications in medicine and agriculture. 3-Chlorogentisyl alcohol, a metabolite identified in fungi such as Ampelomyces sp. and Penicillium terrestre, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the established principles of fungal polyketide synthesis and enzymatic halogenation. While a complete, experimentally verified pathway for this specific molecule is not yet fully elucidated in publicly available literature, this document consolidates current knowledge to present a scientifically robust, putative pathway. We will delve into the likely enzymatic players, the sequence of biochemical transformations, and the experimental methodologies required to investigate and verify these steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process, commencing with the formation of a polyketide backbone, followed by cyclization, chlorination, and reduction. The core of this pathway likely involves a Type I non-reducing polyketide synthase (NR-PKS), a flavin-dependent halogenase, and a series of tailoring enzymes including a reductase.

Step 1: Polyketide Chain Assembly and Cyclization

The pathway is proposed to initiate with the action of a Type I NR-PKS. This large, multi-domain enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The PKS then facilitates the cyclization of this chain to produce an aromatic intermediate, likely gentisic acid or a closely related precursor.

Step 2: Halogenation

Following the formation of the aromatic ring, a flavin-dependent halogenase is predicted to catalyze the regioselective chlorination of the gentisic acid core. These enzymes utilize a reduced flavin adenine dinucleotide (FADH2) cofactor and a chloride ion to generate a reactive chlorine species that is then incorporated into the aromatic ring at a specific position, yielding 3-chlorogentisic acid.

Step 3: Reduction to Alcohol

The final step in the proposed pathway is the reduction of the carboxylic acid group of 3-chlorogentisic acid to a primary alcohol. This transformation is likely carried out in a two-step process involving a carboxylic acid reductase (CAR) or a combination of enzymes that first reduce the carboxylic acid to an aldehyde, which is then further reduced to an alcohol by an alcohol dehydrogenase.

Below is a DOT language script for the proposed signaling pathway:

Proposed biosynthetic pathway of this compound.

Quantitative Data

As the complete biosynthetic pathway for this compound has not been fully elucidated, specific quantitative data such as enzyme kinetics and metabolite concentrations are not available in the literature. However, for the purpose of guiding future research, the following table presents hypothetical, yet plausible, ranges for key parameters based on studies of similar fungal polyketide biosynthetic pathways.

| Parameter | Enzyme/Metabolite | Hypothetical Value Range | Units | Notes |

| Enzyme Kinetics | ||||

| Km | Non-reducing Polyketide Synthase (for Acetyl-CoA) | 50 - 200 | µM | |

| Km | Non-reducing Polyketide Synthase (for Malonyl-CoA) | 20 - 100 | µM | |

| kcat | Non-reducing Polyketide Synthase | 0.1 - 5 | s-1 | |

| Km | Flavin-dependent Halogenase (for Gentisic Acid) | 10 - 150 | µM | |

| Km | Flavin-dependent Halogenase (for Cl-) | 100 - 500 | µM | |

| kcat | Flavin-dependent Halogenase | 0.05 - 2 | s-1 | |

| Km | Carboxylic Acid Reductase (for 3-Chlorogentisic Acid) | 20 - 250 | µM | |

| kcat | Carboxylic Acid Reductase | 0.5 - 10 | s-1 | |

| Metabolite Concentrations | ||||

| Intracellular | Gentisic Acid | 1 - 50 | µg/g dry weight | Highly variable depending on culture conditions. |

| Intracellular | 3-Chlorogentisic Acid | 0.5 - 20 | µg/g dry weight | |

| Extracellular | This compound | 1 - 100 | mg/L | Dependent on fungal strain and fermentation conditions. |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining genomics, transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

1. Identification of the Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in a producing fungal strain (e.g., Ampelomyces sp.).

-

Methodology:

-

Genome Sequencing: Perform whole-genome sequencing of the target fungus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the fungal genome for putative secondary metabolite BGCs. Look for clusters containing a Type I NR-PKS gene in close proximity to genes encoding a flavin-dependent halogenase, a carboxylic acid reductase or alcohol dehydrogenase, and potentially a transporter and a transcriptional regulator.

-

Transcriptomic Analysis: Culture the fungus under conditions that promote the production of this compound and conditions where it is not produced. Extract RNA at various time points and perform RNA-seq analysis. Identify genes within the predicted BGC that are significantly upregulated under producing conditions.

-

2. Functional Characterization of Key Enzymes via Heterologous Expression

-

Objective: To confirm the function of the candidate PKS, halogenase, and reductase enzymes.

-

Methodology:

-

Gene Cloning: Amplify the full-length cDNA of the candidate genes from the fungal RNA using PCR.

-

Vector Construction: Clone the amplified genes into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

Heterologous Expression: Transform the expression constructs into the chosen host.

-

Metabolite Analysis:

-

For the PKS, cultivate the transformed host and analyze the culture extracts using HPLC and LC-MS to detect the production of gentisic acid.

-

For the halogenase, co-express it with the PKS or feed gentisic acid to the culture of the halogenase-expressing strain. Analyze for the production of 3-chlorogentisic acid.

-

For the reductase(s), co-express with the PKS and halogenase, or feed 3-chlorogentisic acid to the reductase-expressing strain. Analyze for the production of this compound.

-

-

3. In Vitro Enzymatic Assays

-

Objective: To determine the kinetic parameters of the purified biosynthetic enzymes.

-

Methodology:

-

Protein Expression and Purification: Clone the candidate genes into an E. coli expression vector with a purification tag (e.g., His-tag). Express the proteins and purify them using affinity chromatography.

-

Enzyme Assays:

-

PKS Assay: A radiometric assay can be performed using [1-14C]acetyl-CoA and malonyl-CoA. The incorporation of radioactivity into the polyketide product can be measured by scintillation counting after separation by TLC or HPLC.

-

Halogenase Assay: A spectrophotometric or HPLC-based assay can be used to monitor the conversion of gentisic acid to 3-chlorogentisic acid in the presence of the purified halogenase, FADH2, and chloride ions.

-

Reductase Assay: The activity of the carboxylic acid reductase and/or alcohol dehydrogenase can be monitored by measuring the consumption of NADPH or NADH spectrophotometrically at 340 nm.

-

-

Below is a DOT language script for a general experimental workflow:

General experimental workflow for elucidating a fungal secondary metabolite pathway.

Conclusion

The biosynthesis of this compound in fungi presents a fascinating example of the intricate enzymatic machinery that has evolved to produce structurally diverse and biologically active molecules. While the pathway detailed herein is putative, it is founded on well-established principles of fungal secondary metabolism. The proposed involvement of a non-reducing polyketide synthase, a flavin-dependent halogenase, and subsequent reductive enzymes provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically unravel the genetic and biochemical basis of this compound production. Such studies will not only illuminate a novel biosynthetic pathway but also have the potential to uncover new enzymes with applications in synthetic biology and biocatalysis for the generation of novel halogenated compounds for drug discovery and development.

3-Chlorogentisyl Alcohol: A Microbial Metabolite with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide of microbial origin, demonstrating a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as a microbial metabolite. It details its physicochemical properties, known microbial sources, and diverse bioactivities, including antimicrobial, antioxidant, and anticancer effects. This document furnishes detailed experimental protocols for key bioassays, summarizes quantitative data in structured tables, and proposes a putative biosynthetic pathway. Furthermore, it includes diagrammatic representations of its pro-apoptotic signaling pathway and a general experimental workflow for its isolation and characterization, designed to aid researchers in the fields of natural product chemistry, microbiology, and pharmacology.

Introduction

Natural products from microbial sources remain a cornerstone of drug discovery, offering a vast repository of chemical diversity and biological functionality. Among these, halogenated secondary metabolites represent a unique chemical space with often potent and selective bioactivities. This compound, a chlorinated derivative of gentisyl alcohol, has emerged as a significant microbial metabolite produced by various fungi, including species of Ampelomyces and Aspergillus.[1] Its structure, featuring a chlorinated hydroquinone moiety with a hydroxymethyl group, underpins its diverse biological profile. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic development.

Physicochemical Properties

This compound is a solid compound with the chemical formula C₇H₇ClO₃.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-chloro-6-(hydroxymethyl)benzene-1,4-diol | [1] |

| CAS Number | 32744-80-2 | [1] |

| Molecular Formula | C₇H₇ClO₃ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [1] |

Microbial Sources and Isolation

This compound has been identified as a secondary metabolite from various fungal species, often isolated from marine environments. Notable producers include:

-

Ampelomyces sp. : A marine-derived fungus that has been a primary source for the isolation of this compound.[1]

-

Aspergillus sp. : Another marine isolate from which this compound has been characterized.[1]

General Isolation Protocol

The isolation of this compound typically involves standard natural product chemistry techniques. A general workflow is as follows:

-

Fermentation: The producing fungal strain is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to purify the compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Putative Biosynthesis Pathway

The biosynthesis of this compound is proposed to proceed through a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi.[2][3] The pathway likely involves a non-reducing polyketide synthase (NR-PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the gentisyl alcohol core, followed by a halogenation step catalyzed by a specific halogenase.

Caption: Putative biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in Table 2.

| Activity | Target/Assay | Quantitative Data | Reference |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 50 µg/mL | [1] |

| 13 Gram-positive and Gram-negative bacteria | 50 µ g/disc | [1] | |

| Antioxidant | DPPH radical scavenging | IC₅₀ = 1 µM | [1] |

| Anticancer | HeLa (cervical cancer) cells | Induces apoptosis at 50 µM | [1] |

| HeLa (cervical cancer) cells | Induces ssDNA breaks at 35 µM | [1] | |

| Antifouling | Barnacle (Balanus amphitrite) cyprids | Concentration-dependent activity | [1] |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing antioxidant activity.[4][5][6][7]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the sample in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample dilutions, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value by plotting the percentage of scavenging against the sample concentration.

-

Determination of Minimum Inhibitory Concentration (MIC) against MRSA

This protocol follows the broth microdilution method.[8][9][10]

-

Preparation of Media and Reagents:

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Culture MRSA on a suitable agar medium.

-

-

Inoculum Preparation:

-

Suspend a few colonies of MRSA in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathway and Experimental Workflow

Pro-apoptotic Signaling Pathway in HeLa Cells

This compound induces apoptosis in human cervical carcinoma (HeLa) cells through a mitochondria-mediated pathway. It triggers DNA damage, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates a caspase cascade, involving the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Caption: Pro-apoptotic signaling pathway of this compound in HeLa cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of microbial metabolites like this compound.

Caption: General experimental workflow for microbial metabolite discovery.

Conclusion

This compound stands out as a microbial metabolite with significant therapeutic potential. Its diverse biological activities, coupled with its relatively simple chemical structure, make it an attractive lead compound for further development. This technical guide provides a foundational resource for researchers interested in exploring the multifaceted nature of this compound. Future research should focus on elucidating its precise biosynthetic pathway, exploring its full pharmacological profile, and investigating its potential for synthetic modification to enhance its therapeutic properties.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. marinebiology.pt [marinebiology.pt]

- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of 3-Chlorogentisyl Alcohol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a halogenated derivative of gentisyl alcohol, is a microbial metabolite that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Biological Activities of this compound and Its Derivatives

This compound and its derivatives have demonstrated a range of biological activities, including antioxidant, antimicrobial, cytotoxic, and enzyme-inhibitory effects. The following tables summarize the quantitative data available in the current literature.

Table 1: Biological Activities of this compound

| Biological Activity | Test System/Assay | Quantitative Data | Source |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 1 µM | [1] |

| Antimicrobial Activity | Methicillin-resistant S. aureus (MRSA) | MIC = 50 µg/ml | [1] |

| Cytotoxic Activity | Human Cervical Carcinoma (HeLa) cells | IC50 ≈ 35 µM | [1][2] |

| Enzyme Inhibition | E. coli β-glucuronidase (EcGUS) | IC50 = 0.74 µM; Ki = 0.58 µM | [3] |

| Antifouling Activity | Barnacle (B. amphitrite) cyprids | Concentration-dependent | [1] |

| DNA Damage | Comet Assay in HeLa cells | Induces ssDNA breaks at 35 µM | [1] |

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Specific Derivative(s) | Biological Activity | Test System/Assay | Quantitative Data | Source |

| Gabosine and Chlorogentisyl Alcohol Hybrids | Compound 17 | Enzyme Inhibition | E. coli β-glucuronidase (EcGUS) | IC50 = 0.24 ± 0.02 µM | [4] |

| Compound 1 | Enzyme Inhibition | E. coli β-glucuronidase (EcGUS) | IC50 = 0.74 ± 0.03 µM | [4] | |

| 12 other derivatives | Enzyme Inhibition | E. coli β-glucuronidase (EcGUS) | IC50 = 0.24 - 4.61 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound (this compound or its derivatives) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH working solution. A control is prepared using the solvent instead of the sample.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth.

-

Preparation of Test Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed the target cells (e.g., HeLa cells) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle only.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specific time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to avoid staining of RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of individual cells.

-

Cell Preparation: Embed the treated and control cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Research has begun to elucidate the signaling pathways modulated by this compound.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells. The proposed mechanism involves the induction of DNA damage, which triggers the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][2]

Cell Cycle Arrest Signaling Pathway

In conjunction with apoptosis, this compound has been observed to induce cell cycle arrest at the S phase in HeLa cells.[1] This is a common cellular response to DNA damage, providing the cell with time to repair the damage before proceeding with DNA replication. The precise molecular mechanism of S-phase arrest induced by this compound has not been fully elucidated. However, a general pathway for DNA damage-induced S-phase arrest involves the activation of checkpoint kinases, such as Chk1, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) essential for S-phase progression, like CDK2.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a variety of biological activities. The data summarized in this guide highlight their potential as leads for the development of new antioxidant, antimicrobial, and anticancer agents. Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive structure-activity relationship (SAR) studies. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future clinical development. The detailed experimental protocols provided herein should facilitate further investigation into the promising therapeutic potential of this unique class of natural product derivatives.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage-induced S phase arrest in human breast cancer depends on Chk1, but G2 arrest can occur independently of Chk1, Chk2 or MAPKAPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. praxilabs.com [praxilabs.com]

The Inhibitory Potential of 3-Chlorogentisyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a halogenated derivative of gentisyl alcohol, has emerged as a molecule of interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the inhibitory potential of this compound, focusing on its anticancer and enzymatic inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development.

Quantitative Inhibitory Data

The inhibitory activities of this compound have been quantified across various biological assays. The following tables summarize the key findings for easy comparison.

| Target | Cell Line / Enzyme Source | Parameter | Value | Reference |

| Antiproliferative Activity | HeLa (Human cervical cancer) | IC50 | ~35 µM | [1] |

| Enzyme Inhibition | E. coli β-glucuronidase | IC50 | 0.74 µM | [2] |

| E. coli β-glucuronidase | Ki | 0.58 µM | [2] | |

| Radical Scavenging Activity | DPPH | IC50 | 1 µM | [3] |

Table 1: Summary of IC50 and Ki values for this compound.

Signaling Pathways and Mechanism of Action

Research indicates that this compound exerts its antiproliferative effects primarily through the induction of apoptosis in cancer cells. The proposed mechanism involves the induction of DNA damage, leading to a cascade of events within the mitochondrial or intrinsic apoptosis pathway. Furthermore, studies on the closely related compound, gentisyl alcohol, suggest a regulatory role on key cell signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.

Apoptosis Induction in HeLa Cells

In human cervical carcinoma (HeLa) cells, this compound has been shown to induce apoptosis through a mitochondria-dependent pathway. This process is initiated by DNA damage, which leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by events like chromatin condensation and the formation of apoptotic bodies.[1][4]

Caption: Proposed mitochondrial apoptosis pathway induced by this compound in HeLa cells.

Regulation of MAPK and PI3K/AKT Pathways by Gentisyl Alcohol

Studies on gentisyl alcohol, the parent compound of this compound, have demonstrated its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways in ovarian cancer cells.[2][5][6] These pathways are crucial for cell proliferation, survival, and apoptosis. Gentisyl alcohol has been shown to affect the phosphorylation status of key proteins within these cascades, ultimately leading to the inhibition of cancer cell growth. Given the structural similarity, it is plausible that this compound may exert its effects through similar mechanisms.

Caption: Regulation of MAPK and PI3K/AKT pathways by gentisyl alcohol derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Antiproliferative Activity Assay (WST-8 Assay)

This protocol is a general guideline for assessing cell viability and proliferation using a water-soluble tetrazolium salt, WST-8.

Workflow:

Caption: Workflow for the WST-8 cell proliferation assay.

Methodology:

-

Cell Seeding: HeLa cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

WST-8 Addition: Following incubation, 10 µL of WST-8 solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.

-

Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7][8][9][10]

E. coli β-Glucuronidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of β-glucuronidase using a chromogenic or fluorogenic substrate.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., sodium phosphate buffer, pH 7.0), the substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide), and varying concentrations of this compound.

-

Enzyme Addition: The reaction is initiated by adding a solution of E. coli β-glucuronidase to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., NaOH or glycine-NaOH buffer).

-

Absorbance/Fluorescence Measurement: The amount of product formed (p-nitrophenol or 4-methylumbelliferone) is quantified by measuring the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate concentrations.[2][11][12]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Sample Preparation: Solutions of this compound at various concentrations are prepared in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

-

Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.[3][13]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

-

Cell Lysis: HeLa cells, treated with this compound for various time points, are harvested and lysed to extract total protein. For cytochrome c release, cytosolic and mitochondrial fractions are separated.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.[1][14][15][16]

Conclusion

This compound demonstrates significant inhibitory potential, particularly in the context of cancer cell proliferation and enzymatic activity. Its ability to induce apoptosis in cancer cells through a mitochondria-dependent pathway highlights its potential as a lead compound for anticancer drug development. The insights into the modulation of critical signaling pathways by the related compound, gentisyl alcohol, provide a strong rationale for further investigation into the precise molecular mechanisms of this compound. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to build upon these findings and further explore the therapeutic applications of this promising molecule.

References

- 1. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gentisyl Alcohol Inhibits Proliferation and Induces Apoptosis via Mitochondrial Dysfunction and Regulation of MAPK and PI3K/AKT Pathways in Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gentisyl Alcohol Inhibits Proliferation and Induces Apoptosis via Mitochondrial Dysfunction and Regulation of MAPK and PI3K/AKT Pathways in Epithelial Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-D-glucuronidase activity assay to assess viable Escherichia coli abundance in freshwaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 3-Chlorogentisyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol, a microbial metabolite, has emerged as a compound of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth analysis of the known mechanisms of action of this compound in biological systems. It consolidates current knowledge on its anticancer, antibacterial, and enzyme-inhibitory properties, with a focus on the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Introduction

This compound (CGA), a halogenated derivative of gentisyl alcohol, is a naturally occurring phenolic compound isolated from marine-derived fungi such as Aspergillus sp. and Ampelomyces sp. Its unique chemical structure contributes to a range of biological effects, including potent antioxidant, antifouling, antibacterial, and anticancer activities. This guide will focus on the molecular mechanisms underlying its most significant biological effects, particularly its anticancer activity against human cervical carcinoma (HeLa) cells and its potent inhibition of bacterial β-glucuronidase.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following tables summarize the key quantitative data available in the literature.

| Activity | Assay | Organism/Cell Line | Parameter | Value | Reference |

| Anticancer | Proliferation Assay | HeLa | IC50 | ~35 µM | [1] |

| Antibacterial | MIC Assay | Methicillin-resistant S. aureus (MRSA) | MIC | 50 µg/mL | |

| Enzyme Inhibition | E. coli β-glucuronidase inhibition | E. coli | IC50 | 0.74 µM | [2] |

| E. coli | Ki | 0.58 µM | [2] | ||

| Radical Scavenging | DPPH Assay | Cell-free | IC50 | 1 µM |

Mechanism of Action in Cancer Cells

This compound exhibits significant anticancer activity, primarily investigated in human cervical carcinoma (HeLa) cells. Its mechanism of action is multifaceted, involving the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Induction of DNA Damage and S-Phase Cell Cycle Arrest

This compound has been shown to cause DNA single-strand breaks in HeLa cells, an effect confirmed by the comet assay.[1] This genotoxic stress leads to the inhibition of DNA replication and subsequent arrest of the cell cycle in the S phase.[1] While the precise molecular sensors and mediators of this S-phase arrest have not been fully elucidated for this compound, it is plausible that it activates the DNA damage response (DDR) pathway. This would likely involve the activation of kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are key regulators of the S-phase checkpoint.

Induction of Apoptosis via the Intrinsic Pathway

The primary mechanism of cell death induced by this compound in HeLa cells is apoptosis.[1] The available evidence strongly points towards the activation of the intrinsic or mitochondrial pathway of apoptosis.

The key molecular events in this pathway are:

-

Mitochondrial Disruption: this compound induces the release of cytochrome c from the mitochondria into the cytosol.[1] This is a critical initiating event in the intrinsic apoptotic cascade.

-

Caspase Activation: The released cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1] The activation of these caspases is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.

While not explicitly demonstrated for this compound, the release of cytochrome c is often regulated by the Bcl-2 family of proteins. It is hypothesized that this compound may modulate the expression or activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family, leading to mitochondrial outer membrane permeabilization.

Inhibition of E. coli β-Glucuronidase

This compound is a potent inhibitor of E. coli β-glucuronidase (GUS), an enzyme implicated in the reactivation of certain drug metabolites in the gut, leading to toxicity.[2] Its low IC50 and Ki values suggest a strong interaction with the enzyme. While the exact mode of inhibition (e.g., competitive, non-competitive, or mixed) has not been definitively reported in the reviewed literature, its potency suggests it could be a valuable tool for studying the role of bacterial β-glucuronidase in drug metabolism and for developing strategies to mitigate drug-induced gastrointestinal side effects.

Other Biological Activities

Antibacterial Activity

This compound has demonstrated antibacterial activity against a range of bacteria, including the clinically significant methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of its antibacterial action is not yet fully understood but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or other cellular processes.

Radical Scavenging Activity

The phenolic hydroxyl groups in the structure of this compound confer potent antioxidant properties. It effectively scavenges free radicals, as demonstrated by the DPPH assay. This antioxidant activity may contribute to its overall cytoprotective effects in certain contexts, although in the case of its anticancer mechanism, it appears to induce DNA damage, suggesting a pro-oxidant or other cytotoxic effect predominates in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strain (e.g., MRSA)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA single-strand breaks in cells treated with this compound.

Materials:

-

HeLa cells

-

This compound

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (high salt, detergent, and pH 10)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Treat HeLa cells with various concentrations of this compound for a specified duration.

-

Harvest the cells and resuspend them in a low concentration.

-

Mix the cell suspension with molten LMA and pipette onto a pre-coated slide with NMA.

-

Allow the agarose to solidify.

-

Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage in the alkaline buffer.

-

Neutralize and stain the slides with a fluorescent DNA dye.

-

Visualize the "comets" under a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA that has migrated during electrophoresis.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of HeLa cells.

Materials:

-

HeLa cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat HeLa cells with this compound for various time points.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Store the fixed cells at -20°C until analysis.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature to allow for DNA staining and RNA degradation.

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

The data is typically displayed as a histogram, where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate DNA content.

-

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its ability to induce apoptosis in cancer cells through the intrinsic pathway and its potent inhibition of bacterial β-glucuronidase highlight its potential for development as both an anticancer agent and a modulator of gut microbiome activity.

Future research should focus on several key areas:

-

Elucidation of the DNA Damage Response: A detailed investigation into the specific proteins involved in the S-phase checkpoint activation by this compound is needed. This includes examining the roles of ATM, ATR, and their downstream effectors.

-

Modulation of Bcl-2 Family Proteins: Studies to determine the effect of this compound on the expression and interaction of pro- and anti-apoptotic Bcl-2 family members would provide a more complete picture of the apoptotic mechanism.

-

Mechanism of β-Glucuronidase Inhibition: Kinetic studies to determine the precise mode of inhibition of E. coli β-glucuronidase are necessary to understand its interaction with the enzyme and to guide the design of more potent and selective inhibitors.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicity of this compound.

References

Spectroscopic and Synthetic Profile of 3-Chlorogentisyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Chlorogentisyl alcohol (also known as 2-chloro-6-(hydroxymethyl)benzene-1,4-diol), a marine natural product with potential therapeutic applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.91 | d | 2.8 | H-3 |

| 6.84 | d | 2.8 | H-5 |

| 4.60 | s | H-7 (CH₂OH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | C-4 |

| 146.4 | C-2 |

| 126.9 | C-6 |

| 122.9 | C-1 |

| 117.8 | C-5 |

| 115.5 | C-3 |

| 62.1 | C-7 (CH₂OH) |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3385 | O-H stretching |

| 1610, 1485 | C=C aromatic stretching |

| 1205 | C-O stretching |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 174 | [M]⁺ |

| 176 | [M+2]⁺ |

Experimental Protocols

The data presented in this guide were obtained following the regioselective synthesis of this compound as detailed by Wang et al. in Natural Product Research (2019).

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process starting from 4-methoxyphenol. The key steps involve a selective phenol monohydroxymethylation, a monochlorination, an oxidation, and a final reduction.

Materials and Instrumentation:

-

4-methoxyphenol

-

Aqueous formaldehyde

-

Sodium metaborate (NaBO₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Ammonium cerium(IV) nitrate (CAN)

-

Sodium dithionite (Na₂S₂O₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Hydroxymethylation: 4-methoxyphenol is reacted with aqueous formaldehyde in the presence of sodium metaborate to yield 4-O-methylgentisyl alcohol.

-

Chlorination: The resulting alcohol undergoes regioselective chlorination using sulfuryl chloride to introduce a chlorine atom at the C-3 position.

-

Oxidation: The chlorinated intermediate is then oxidized using ammonium cerium(IV) nitrate (CAN).

-

Reduction: The final step involves the reduction of the oxidized product with sodium dithionite (Na₂S₂O₄) to yield this compound.

-

Purification: The final product is purified using column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

In Silico Modeling of 3-Chlorogentisyl Alcohol Interactions: A Technical Guide for Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol, a microbial metabolite, has demonstrated a range of biological activities, including antibacterial, radical scavenging, and anticancer properties.[1] Notably, its ability to induce apoptosis in cancer cells and inhibit key enzymes presents a promising avenue for therapeutic development.[1][2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a key human protein target. By leveraging computational methodologies, researchers can elucidate the molecular basis of its activity, optimize its structure for enhanced efficacy, and accelerate the drug discovery and development pipeline. This document serves as a detailed protocol for researchers, scientists, and drug development professionals engaged in the computational assessment of novel therapeutic compounds.

Introduction to this compound

This compound is a phenolic compound with the molecular formula C₇H₇ClO₃.[1] It has been identified as a potent inhibitor of E. coli β-glucuronidase and exhibits significant antiproliferative and pro-apoptotic effects in human cervical cancer (HeLa) cells.[1][2] These activities suggest that this compound may interact with specific protein targets to exert its biological effects. Understanding these interactions at a molecular level is crucial for its development as a potential therapeutic agent.

Known Biological Activities

A summary of the quantitative biological data for this compound is presented in Table 1. This data underscores the compound's potential as a lead for drug discovery.

| Biological Activity | Target/Assay | Value | Reference |

| Radical Scavenging | DPPH Assay | IC₅₀ = 1 µM | [1] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC = 50 µg/ml | [1] |